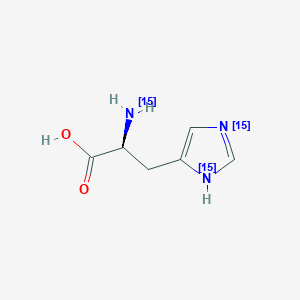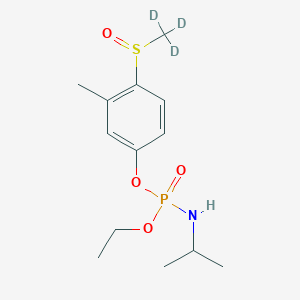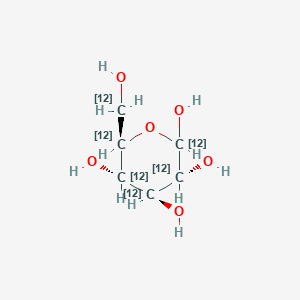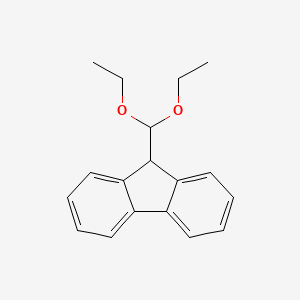
diacetyloxyindiganyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
Diacetyloxyindiganyl acetate can be synthesized through several methods. One common method involves reacting indium with acetic acid. The reaction typically requires a controlled environment to ensure the purity and stability of the product. The reaction can be represented as follows: [ \text{In} + 3 \text{CH}_3\text{COOH} \rightarrow \text{In}(\text{OOCCH}_3)_3 + 3 \text{H}_2 ]
Industrial Production Methods
In industrial settings, this compound is produced in bulk volumes. The process involves the use of high-purity indium and acetic acid, with the reaction carried out in specialized reactors to maintain the desired conditions. The product is then purified and packaged in glass ampules, bottles, or metal ampules to prevent contamination and degradation .
Chemical Reactions Analysis
Types of Reactions
Diacetyloxyindiganyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indium oxide.
Reduction: It can be reduced to elemental indium.
Substitution: It can undergo substitution reactions with other acetates or similar compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include indium oxide, elemental indium, and various substituted acetates, depending on the specific reagents and conditions used .
Scientific Research Applications
Diacetyloxyindiganyl acetate has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other indium compounds and as a catalyst in organic reactions.
Biology: It is used in the study of biological systems and as a reagent in biochemical assays.
Industry: It is used in the production of high-purity indium oxide, which is used in electronics and other advanced materials
Mechanism of Action
The mechanism by which diacetyloxyindiganyl acetate exerts its effects involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a source of indium ions, which can participate in various catalytic and redox processes. The specific pathways involved depend on the nature of the reaction and the conditions under which it is carried out .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diacetyloxyindiganyl acetate include:
- Indium (III) chloride
- Indium (III) nitrate
- Indium (III) acetylacetonate
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its ability to act as a precursor for other indium compounds and its use in various catalytic processes highlight its versatility and importance in scientific research .
Properties
Molecular Formula |
C6H9InO6 |
|---|---|
Molecular Weight |
291.95 g/mol |
IUPAC Name |
diacetyloxyindiganyl acetate |
InChI |
InChI=1S/3C2H4O2.In/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 |
InChI Key |
VBXWCGWXDOBUQZ-UHFFFAOYSA-K |
Canonical SMILES |
CC(=O)O[In](OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12060421.png)


![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060442.png)
![cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu]](/img/structure/B12060448.png)
![2,6-diphenylthieno[2,3-f][1]benzothiole](/img/structure/B12060454.png)






